

stereoisomers of sphingosine and their biological roles

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Compound of Interest

Compound Name: *D-Threo-sphingosine*

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An In-depth Technical Guide to the Stereoisomers of Sphingosine and Their Biological Roles
For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as precursors for a host of potent signaling molecules. At the core of this class is sphingosine, an 18-carbon amino alcohol whose stereochemistry dictates its biological function and metabolic fate. The presence of two chiral centers gives rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo-sphingosine. Of these, D-erythro-sphingosine is the most abundant in mammalian systems and serves as the primary precursor for bioactive lipids like ceramide and sphingosine-1-phosphate (S1P). This guide provides a comprehensive technical overview of these stereoisomers, detailing their unique biological activities, their roles in pivotal signaling pathways, and their implications in health and disease. We present quantitative data on their differential effects, detailed experimental protocols for their analysis and characterization, and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

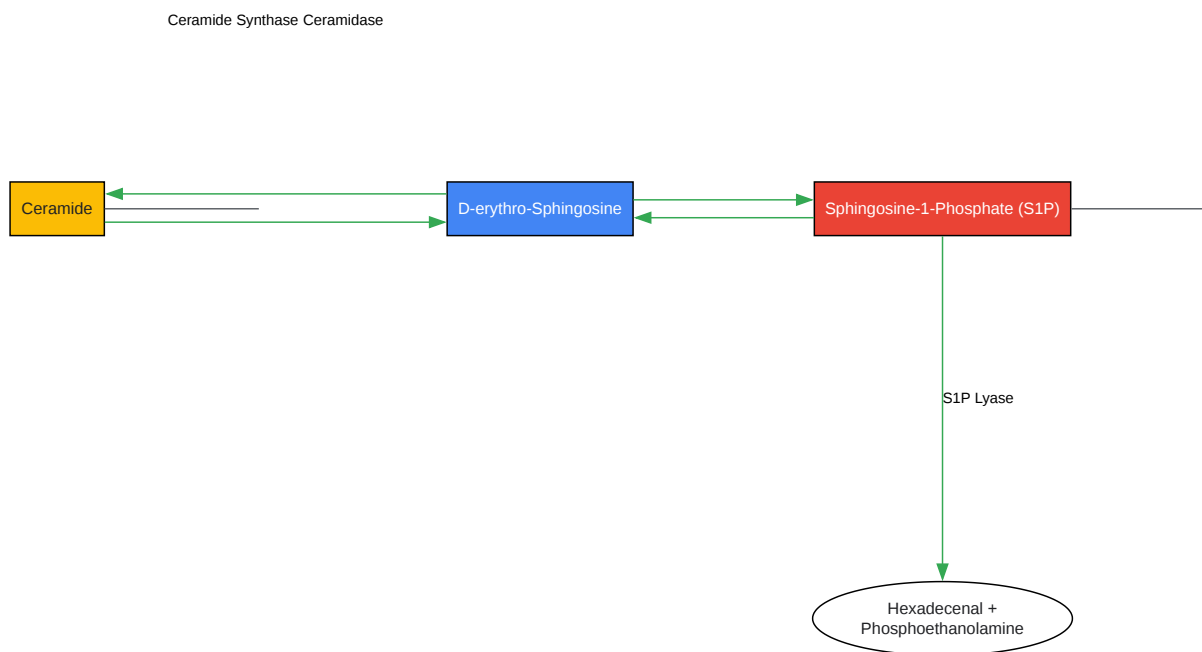
Introduction to Sphingosine and Stereoisomerism

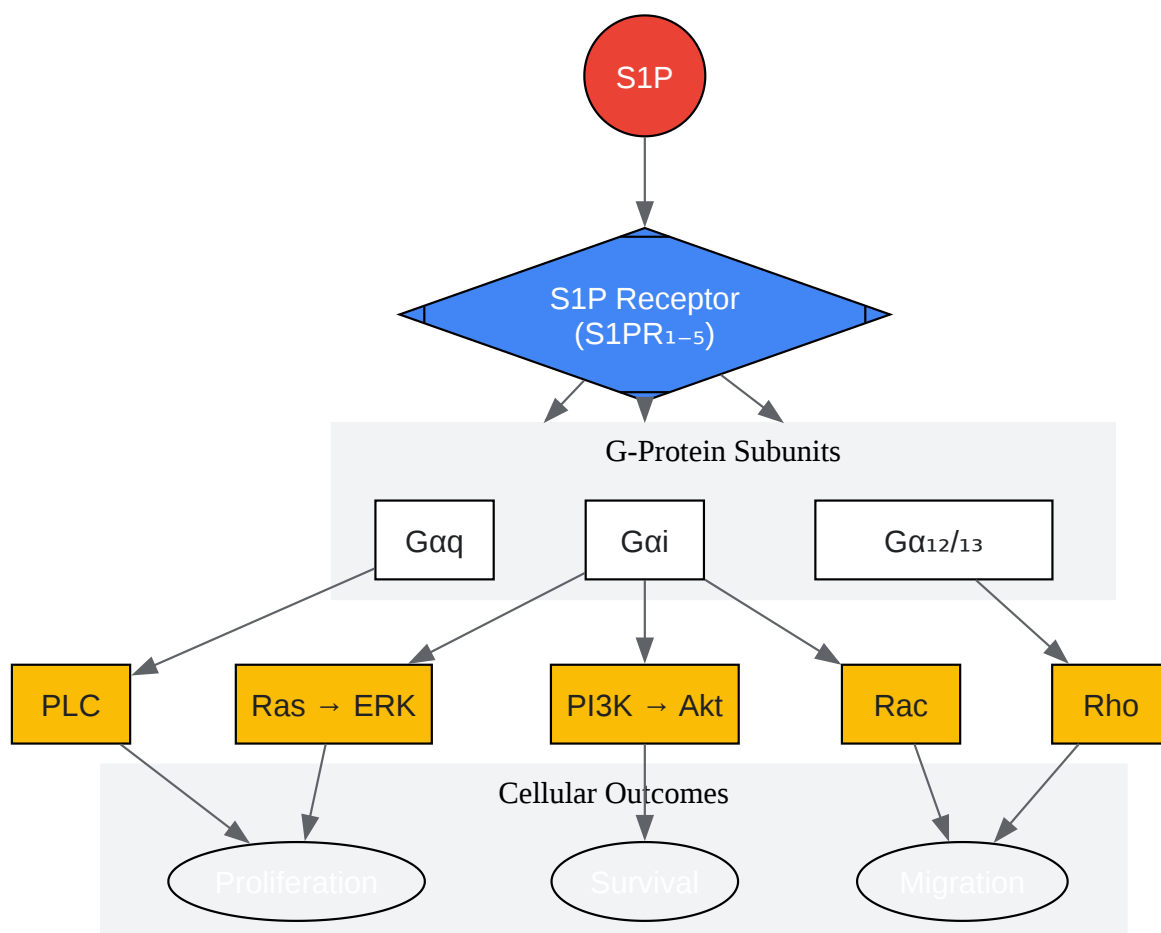
Sphingosine, chemically (2S,3R,4E)-2-amino-octadec-4-ene-1,3-diol, is the foundational backbone of most mammalian sphingolipids.^[1] Its structure features two chiral centers at the

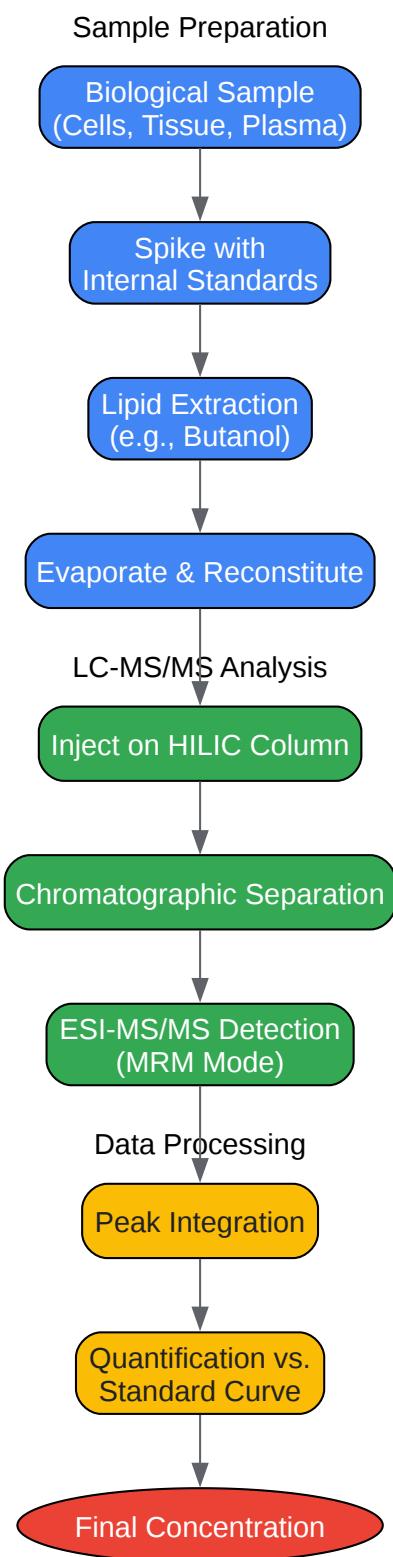
C2 (amino-bearing) and C3 (hydroxyl-bearing) positions. This stereochemical arrangement is paramount to its biological recognition and function. The four primary stereoisomers arise from the different spatial arrangements around these two centers.

- D-erythro-sphingosine ((2S, 3R)-sphingosine): The naturally occurring and most biologically relevant isomer in mammals. It is the direct precursor for the synthesis of ceramides and sphingosine-1-phosphate (S1P).[\[2\]](#)[\[3\]](#)
- L-threo-sphingosine ((2S, 3S)-sphingosine): A diastereomer of the natural form, it is not typically found in significant amounts in mammals but is a potent biological modulator, often used experimentally to probe sphingolipid pathways.[\[4\]](#)
- L-erythro-sphingosine ((2R, 3S)-sphingosine): The enantiomer of the natural D-erythro form.
- **D-threo-sphingosine** ((2R, 3R)-sphingosine): The enantiomer of the L-threo form.

The precise stereochemistry is critical for enzymatic recognition by kinases, synthases, and lyases that regulate the sphingolipid metabolic network.







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